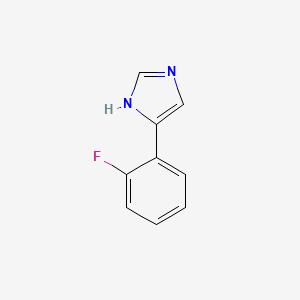

5-(2-fluorophenyl)-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-fluorophenyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQYPFPWPCQOTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CN2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201304938 | |

| Record name | 5-(2-Fluorophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912763-52-1 | |

| Record name | 5-(2-Fluorophenyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912763-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Fluorophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-fluorophenyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 5 2 Fluorophenyl 1h Imidazole

Classical and Contemporary Synthetic Routes to 1H-Imidazole Derivatives

The synthesis of the imidazole (B134444) ring is a well-established field in heterocyclic chemistry, with numerous methods developed since its discovery. These methods can be broadly categorized into classical condensations and modern multi-component reactions, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Multi-Component Reactions (MCRs) for Substituted Imidazole Synthesis

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single pot to form a product containing substantial portions of all reactants, have become powerful tools in synthetic chemistry. baranlab.org They offer significant advantages, including higher atom economy, reduced reaction times, and the ability to rapidly generate libraries of structurally diverse molecules. baranlab.org

The first synthesis of an imidazole (originally named glyoxaline) was reported by Heinrich Debus in 1858. nih.govpharmaguideline.com The reaction, now known as the Debus-Radziszewski imidazole synthesis, is a multi-component reaction that classically involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). pharmaguideline.com This method is versatile and can be used to produce a variety of substituted imidazoles. pharmaguideline.com The reaction is believed to occur in two main stages: the initial formation of a diimine from the dicarbonyl and ammonia, which then condenses with the aldehyde to form the imidazole ring.

Despite its historical significance, the classical Debus-Radziszewski synthesis can suffer from poor yields and side reactions. youtube.com Consequently, numerous variants have been developed to improve its efficiency. Modern adaptations often employ catalysts or alternative reaction conditions. For instance, p-toluenesulfonic acid (p-TSA) has been used as an effective catalyst in ethanol (B145695) to drive the one-pot condensation of benzil, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297), resulting in high yields of trisubstituted imidazoles. semanticscholar.org Microwave-assisted synthesis, often under solvent-free conditions, has also proven to be a superior alternative to conventional heating, offering better yields and shorter reaction times. youtube.com

Table 1: Overview of Debus-Radziszewski Imidazole Synthesis

| Feature | Description | Key Components | Variants & Improvements |

|---|---|---|---|

| Reaction Type | Multi-component condensation | 1,2-Dicarbonyl, Aldehyde, Ammonia | Use of catalysts (e.g., p-TSA), Microwave irradiation, Use of ammonium acetate as ammonia source |

| Mechanism | 1. Dicarbonyl and ammonia form a diimine. 2. Diimine condenses with the aldehyde. | - | Improved yields and reduced reaction times |

A highly versatile method for synthesizing 1,4,5-trisubstituted and 1,5-disubstituted imidazoles is the Van Leusen imidazole synthesis. organic-chemistry.orgtsijournals.com This reaction is a [3+2] cycloaddition between an aldimine and tosylmethyl isocyanide (TosMIC). tsijournals.comnih.gov TosMIC is a key reagent, containing a reactive isocyanide carbon, an active methylene (B1212753) group, and a good leaving group (p-toluenesulfinate). organic-chemistry.org

The mechanism proceeds via the base-induced cycloaddition of TosMIC to the carbon-nitrogen double bond of the aldimine. organic-chemistry.orgwikipedia.org This forms a 4-tosyl-2-imidazoline intermediate, which then undergoes elimination of p-toluenesulfinic acid to yield the aromatic imidazole ring. organic-chemistry.orgnih.gov A significant adaptation of this method is the Van Leusen Three-Component Reaction (vL-3CR), where the aldimine is generated in situ from an aldehyde and a primary amine. organic-chemistry.org This one-pot, two-step procedure has broadened the reaction's applicability, allowing for the synthesis of a wide range of imidazoles, including those with aryl substitutions. tsijournals.comnih.gov

Table 2: Key Aspects of the Van Leusen Imidazole Synthesis

| Feature | Description | Key Reagent | Adaptations |

|---|---|---|---|

| Reaction Type | [3+2] Cycloaddition | Tosylmethyl isocyanide (TosMIC) | In situ generation of aldimine (vL-3CR) |

| Mechanism | 1. Cycloaddition of TosMIC to aldimine. 2. Formation of 4-tosyl-2-imidazoline intermediate. 3. Elimination of p-toluenesulfinic acid. | Contains reactive isocyanide, active methylene, and a sulfonyl leaving group. | Allows for a one-pot reaction from an aldehyde, amine, and TosMIC. |

Synthesis via α-Bromo-Ketones and Formamide (B127407) Condensation

One of the classical routes to the imidazole core involves the reaction of an α-haloketone with formamide. youtube.com This method, often referred to as the Bredereck synthesis, typically requires heating the α-haloketone (e.g., an α-bromoketone) with two or more equivalents of formamide at high temperatures. nih.govyoutube.com In this reaction, formamide serves as the source for both nitrogen atoms and the C2 carbon of the imidazole ring.

A related and widely used method is the condensation of α-haloketones with amidines. orgsyn.org This approach has become a robust process for preparing 2,4-disubstituted imidazoles on a large scale. orgsyn.org The reaction is often performed in a mixed aqueous-organic solvent system, such as aqueous tetrahydrofuran (B95107) (THF), which effectively solubilizes both the polar amidine salt and the non-polar α-bromo ketone. orgsyn.org The use of a mild base like potassium bicarbonate is preferred to scavenge the acid produced during the condensation without promoting the decomposition of the α-bromo ketone. orgsyn.org

Targeted Synthesis of 5-(2-fluorophenyl)-1H-imidazole

The synthesis of the specific target molecule, this compound, can be approached using two main retrosynthetic strategies. The first involves constructing the imidazole ring using a precursor that already contains the 2-fluorophenyl group. The second strategy involves forming the imidazole ring first and then introducing the 2-fluorophenyl substituent in a subsequent step, a method known as late-stage functionalization.

Precursor Design and Fluorophenyl Introduction Strategies

The choice of strategy dictates the design and selection of the necessary precursors. Both approaches rely on well-established chemical transformations to achieve the final target structure.

Strategy 1: Ring Formation from Fluorinated Precursors

This approach incorporates the 2-fluorophenyl moiety into one of the key starting materials before the cyclization reaction.

Using 2-Fluorobenzaldehyde (B47322): The 2-fluorophenyl group can be introduced at what will become the C5 position of the imidazole by using 2-fluorobenzaldehyde as the aldehyde component in a modified Van Leusen synthesis. The reaction would involve the in situ formation of an aldimine from 2-fluorobenzaldehyde and an amine, followed by cycloaddition with TosMIC. organic-chemistry.orgtsijournals.com This route is particularly effective for generating 1,5-disubstituted imidazoles.

Using 2-Bromo-1-(2-fluorophenyl)ethanone: An alternative is to use an α-haloketone that already bears the desired substituent. The compound 2-bromo-1-(2-fluorophenyl)ethanone is a commercially available sigmaaldrich.comoakwoodchemical.combldpharm.com α-bromoketone that serves as an ideal precursor. This compound can be reacted with formamide at elevated temperatures to yield 4-(2-fluorophenyl)-1H-imidazole (which exists in tautomeric equilibrium with the desired 5-substituted isomer). nih.govyoutube.com

Strategy 2: Post-Synthesis Functionalization via Cross-Coupling

This strategy involves creating a C-C bond between a pre-formed, halogenated imidazole ring and a fluorinated coupling partner.

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed cross-coupling reaction is a powerful and highly selective method for forming C-C bonds. semanticscholar.orgnih.gov To synthesize this compound, the reaction would involve coupling 4(5)-bromo-1H-imidazole with (2-fluorophenyl)boronic acid . semanticscholar.orgnih.gov This approach is advantageous as it allows for the late-stage introduction of the aryl group, providing flexibility in the synthesis of various analogues. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system. nih.govnih.gov

Table 3: Retrosynthetic Strategies for this compound

| Strategy | Description | Key Precursors | Reaction Type |

|---|---|---|---|

| Ring Formation from Fluorinated Precursor | The 2-fluorophenyl group is part of a starting material before cyclization. | 2-Fluorobenzaldehyde or 2-Bromo-1-(2-fluorophenyl)ethanone | Van Leusen Synthesis or Bredereck Synthesis |

| Post-Synthesis Functionalization | The 2-fluorophenyl group is added to an existing imidazole ring. | 4(5)-Bromo-1H-imidazole and (2-fluorophenyl)boronic acid | Suzuki-Miyaura Cross-Coupling |

An in-depth examination of the advanced synthetic methodologies and chemical transformations involving the noteworthy compound, this compound, reveals a landscape of sophisticated chemical strategies. These approaches are pivotal for accessing this and related fluorinated imidazole scaffolds, which are of significant interest in various fields of chemical science. This article delves into the optimization of its synthesis, its regioselective functionalization, and the catalytic strategies that underpin its creation.

Current Research Status and Knowledge Gaps for 5 2 Fluorophenyl 1h Imidazole

A thorough review of the current scientific literature reveals a significant knowledge gap concerning the specific compound 5-(2-fluorophenyl)-1H-imidazole . While extensive research exists for the broader classes of imidazoles, fluorinated compounds, and even other positional isomers of fluorophenyl-imidazoles, this particular molecule remains largely uncharacterized in public-domain research.

The primary gap is the absence of dedicated studies on its synthesis, physicochemical properties, and biological activity. While general methods for creating 5-aryl-1H-imidazoles exist, their specific application to this compound has not been detailed. The van Leusen imidazole (B134444) synthesis, a classical method involving the reaction of an aldimine with tosylmethyl isocyanide (TosMIC), represents a viable and established route for preparing 1,5-disubstituted imidazoles and could theoretically be adapted for this purpose. nih.govorganic-chemistry.orgwikipedia.org More recent advancements, such as microwave-assisted van Leusen reactions, offer efficient pathways to 1-substituted-5-aryl-1H-imidazoles, which could serve as precursors. nih.govsemanticscholar.org

The lack of experimental data for this compound means that its potential as a therapeutic agent or a functional material is entirely speculative. Based on the known activities of related imidazole derivatives, it could plausibly exhibit a range of biological effects, but without empirical evidence, this remains an open question. nih.govderpharmachemica.com This scarcity of information presents a clear opportunity for future research. A systematic investigation beginning with a reliable synthesis and followed by comprehensive characterization and biological screening is needed to fill this void and determine if this compound holds any of the promise suggested by its well-regarded structural components.

Computational and Theoretical Investigations of 5 2 Fluorophenyl 1h Imidazole

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical examination of molecular systems. For 5-(2-fluorophenyl)-1H-imidazole, these calculations elucidate its electronic structure, stability, and aromatic character, offering a predictive lens into its chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Aromaticity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the properties of molecules like this compound. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers can obtain optimized molecular geometries and a detailed picture of the electron distribution. citedrive.comnih.govresearchgate.net

The imidazole (B134444) ring is a five-membered heterocyclic system with two nitrogen atoms, which makes its electronic structure and aromaticity a subject of significant interest. irjweb.com The presence of a 2-fluorophenyl substituent at the 5-position introduces electronic and steric effects that can modulate the properties of the imidazole core. DFT calculations can precisely model these interactions, including the dihedral angle between the phenyl and imidazole rings, which is influenced by the steric hindrance from the fluorine atom.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. irjweb.comnih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more polarizable and reactive. For imidazole derivatives, the HOMO-LUMO gap has been used to understand their bioactivity, stemming from intermolecular charge transfer. irjweb.com In the case of this compound, DFT calculations would likely show the HOMO localized primarily on the electron-rich imidazole ring, while the LUMO may have significant contributions from the π* orbitals of the fluorophenyl ring. The electron-withdrawing nature of the fluorine atom would influence the energy levels of these orbitals.

Table 1: Predicted Electronic Properties of an Imidazole Derivative

| Parameter | Value | Significance |

|---|---|---|

| EHOMO | -6.2967 eV | Electron-donating capability |

| ELUMO | -1.8096 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.4871 eV | Chemical reactivity and stability |

Note: Data is for a representative imidazole derivative and serves as an illustrative example. irjweb.com

Nucleus Independent Chemical Shift (NICS) is a computational method used to quantify the aromaticity of a cyclic molecule. nih.gov It involves calculating the magnetic shielding at the center of a ring or at a point above the ring plane. A negative NICS value is indicative of an aromatic character, signifying a diatropic ring current, while a positive value suggests anti-aromaticity.

For this compound, NICS calculations would be performed for the imidazole ring to quantify its aromaticity. The results would likely confirm the aromatic nature of the imidazole core. It has been proposed that aromaticity can have significant implications for molecular design in various applications. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical calculations are instrumental in predicting spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR). nih.govresearchgate.netkbhgroup.in By calculating these parameters for a proposed structure and comparing them with experimental spectra, the structural assignment can be validated.

For this compound, DFT calculations can predict the 1H, 13C, and 19F NMR chemical shifts. nih.gov The calculated shifts, after appropriate scaling, are expected to show good agreement with experimental values. Similarly, theoretical vibrational frequencies can be computed and compared with experimental IR and Raman spectra to assign the observed vibrational bands to specific molecular motions. kbhgroup.in Time-dependent DFT (TD-DFT) can further be used to predict the electronic absorption spectra (UV-Vis), providing information on the electronic transitions within the molecule. kbhgroup.in

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment. nih.govnih.gov

Simulation of Compound Behavior in Aqueous and Non-Aqueous Environments

MD simulations can be employed to understand how this compound behaves in different solvents, such as water (aqueous) and organic solvents (non-aqueous). jlu.edu.cnchemrxiv.org These simulations model the explicit interactions between the solute (this compound) and the surrounding solvent molecules.

Ligand-Protein Dynamics and Conformational Changes

Molecular dynamics (MD) simulations are crucial for understanding the dynamic nature of a ligand interacting with its protein target. These simulations can reveal how the ligand and protein adapt to each other's presence, leading to conformational changes that are essential for biological function.

For analogs of this compound, computational studies have shown that subtle structural modifications can lead to dramatic changes in binding orientation and protein conformation. For instance, in studies of 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives binding to the GABA-A receptor, the placement of a single methyl group on the benzimidazole (B57391) core was found to induce a complete flip in the molecule's orientation within the allosteric binding site. nih.gov This reorientation can introduce significant steric hindrance with nearby amino acid loops, thereby altering or even abolishing the interaction. nih.gov

The dynamic process of a ligand settling into its binding site involves a complex interplay of forces and movements. The flexibility of both the ligand and the protein allows for an induced-fit mechanism, where the binding pocket molds itself around the ligand to achieve an energetically favorable state. These conformational adjustments are critical for stabilizing the ligand-protein complex and are governed by the sum of many non-covalent interactions. Understanding these dynamics is key to predicting the functional consequences of a ligand binding to its target. nih.govnih.govsemanticscholar.org

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. These studies are fundamental to rational drug design, providing detailed insights into the binding mode and the specific interactions that stabilize the complex.

Identification of Binding Sites and Modes with Biomolecular Targets

Through molecular docking studies on its analogs, the likely biomolecular target for compounds containing the fluorophenyl-imidazole scaffold has been identified as the GABA-A (γ-aminobutyric acid type A) receptor. nih.govacs.org Specifically, these compounds are predicted to bind at the α+/γ− interface, the same site targeted by benzodiazepines. nih.govnih.gov

Docking studies of 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives show that the molecule orients itself within this allosteric recognition site in a manner similar to other known modulators like zolpidem. nih.gov The orientation allows the imidazole (or benzimidazole) core and the fluorophenyl ring to fit into specific sub-pockets, engaging with key amino acid residues. The deprivation of certain functional groups can influence the molecular interaction, but this can sometimes be compensated for by other substituents on the ligand that restore favorable binding patterns. nih.govacs.org The identification of these binding modes provides a structural basis for developing new, metabolically stable positive allosteric modulators (PAMs) for the GABA-A receptor. nih.govacs.org

Characterization of Non-Covalent Interactions: Hydrogen Bonds, Halogen Bonds, Hydrophobic, π-π Interactions

The stability of the ligand-protein complex is determined by a network of non-covalent interactions. The imidazole ring itself is capable of acting as both a hydrogen bond donor (via the N-H group) and acceptor (via the lone pair on the other nitrogen), making it a versatile interaction partner. acs.orgresearchgate.netrsc.org

In the case of 2-(4-fluorophenyl)-1H-benzo[d]imidazole analogs at the GABA-A receptor, docking studies have characterized several key interactions that anchor the ligand in the binding site. nih.gov These include:

Hydrogen Bonds: Crucial hydrogen bonds are formed between the imidazole moiety and the side chains of specific residues such as αHis102 and γSer206. nih.govacs.org In some analogs, additional hydrogen bonds can form with residues like γAsp56. nih.gov

Aromatic and Hydrophobic Interactions: The phenyl rings of the ligand engage in favorable aromatic interactions (both CH-π and π-π stacking) with aromatic residues in the binding pocket, including αPhe100, αHis102, αTyr160, αTyr210, γTyr58, and γPhe77. acs.org These interactions are critical for the proper alignment of the ligand.

Halogen Bonds: While not explicitly detailed in all studies of this specific analog, the fluorine atom on the phenyl ring can act as a halogen bond acceptor or influence the electronic properties of the ring, modulating its interactions within the binding site. acs.org

| Interaction Type | Interacting Residues in GABA-A Receptor (α1/γ2 interface) | Source |

|---|---|---|

| Hydrogen Bond | αHis102, γSer206, γAsp56 | nih.govacs.org |

| Aromatic (π-π, CH-π) | αPhe100, αHis102, αTyr160, αTyr210, γTyr58, γPhe77 | acs.org |

Prediction of Binding Affinities and Energetic Landscapes

Computational models can predict the binding affinity of a ligand for its target, often expressed as a pKi value (the negative logarithm of the inhibition constant). These predictions help prioritize compounds for synthesis and biological testing. nih.gov

For a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives, binding affinities for the GABA-A receptor have been determined through radioligand binding studies and correlated with docking scores. acs.org The results show a clear structure-activity relationship, where substitutions on the core scaffold significantly impact binding. For example, compounds with a dimethylamide or pyrrolidine (B122466) ring substituent showed reasonable binding affinity, whereas those with bulkier groups like piperazine (B1678402) or morpholine (B109124) lost activity. acs.org This suggests a defined energetic landscape where specific substitutions are favored and others are penalized due to steric or electronic clashes. nih.govacs.org

| Compound | Description | Binding Affinity (pKi) | Source |

|---|---|---|---|

| Compound 15 | Derivative with dimethylamide group | 5.39 | acs.org |

| Compound 16 | Derivative with pyrrolidine ring | 5.53 | acs.org |

| Compound 17 | Derivative with piperazine ring | No Affinity | acs.org |

| Compound 20 | Derivative with morpholine ring | No Affinity | acs.org |

Pharmacophore Modeling and Virtual Screening for Analog Discovery

A pharmacophore is an abstract model of the essential steric and electronic features required for a molecule to exert a specific biological activity. youtube.com These models are powerful tools for virtual screening, a computational method used to search large databases of compounds to identify new potential drug candidates. nih.govnih.gov

Based on the molecular docking and interaction data from analogs like 2-(4-fluorophenyl)-1H-benzo[d]imidazole, a structure-based pharmacophore model can be generated. youtube.commdpi.com Such a model for a GABA-A receptor modulator would likely include features such as:

A hydrogen bond acceptor feature corresponding to the nitrogen in the imidazole ring interacting with αHis102.

A hydrogen bond donor/acceptor feature from another part of the molecule interacting with γSer206.

Several aromatic or hydrophobic features representing the interactions with the cluster of aromatic residues in the binding pocket.

This 3D pharmacophore model serves as a query to rapidly screen virtual libraries containing millions of compounds. nih.gov Molecules from the library that match the pharmacophore's features in the correct 3D arrangement are selected as hits. This process allows for the identification of structurally diverse molecules that are different from the original template but are still predicted to bind to the target receptor. This approach facilitates the discovery of novel chemical scaffolds and opens new avenues for lead optimization. nih.govnih.gov

Chemical Reactivity and Mechanistic Studies of 5 2 Fluorophenyl 1h Imidazole

Electrophilic and Nucleophilic Reactions of the Imidazole (B134444) Ring

The imidazole ring contains two nitrogen atoms: a pyrrole-type nitrogen (N-1) which bears a hydrogen atom and a pyridine-type nitrogen (N-3) with a lone pair of electrons in an sp2 hybrid orbital. This configuration allows the ring to act as both a base and a weak acid. researchgate.netglobalresearchonline.net It readily undergoes electrophilic substitution, while nucleophilic substitution is less common unless the ring is activated by strongly electron-withdrawing groups. globalresearchonline.net

Regioselectivity and Site-Specific Reactivity

The reactivity of the imidazole ring is highly regioselective. Electrophilic attack typically occurs at the N-3 position due to the availability of its lone pair. globalresearchonline.net Electrophilic substitution on the carbon atoms is also possible, with the C4 and C5 positions being more susceptible than the C2 position. The presence of the 2-fluorophenyl group at the C5 position in 5-(2-fluorophenyl)-1H-imidazole deactivates this position for further electrophilic attack, directing incoming electrophiles primarily to the C4 and C2 positions.

In the case of N-substitution, the two nitrogen atoms are tautomerically equivalent in the neutral molecule. However, once substituted, they become distinct. The regioselectivity of further reactions is then influenced by the nature of the existing substituent. nih.gov For instance, the synthesis of 4- and 5-functionalized imidazoles can be controlled based on the substituents present on the nitrogen atoms. nih.gov

| Reaction Type | Most Probable Site of Attack on this compound | Reason |

|---|---|---|

| Protonation/Alkylation | N-3 | Availability of the lone pair on the pyridine-type nitrogen. researchgate.net |

| Electrophilic Substitution (on Carbon) | C-4 or C-2 | C-5 is blocked by the fluorophenyl group. C-4 is generally more reactive than C-2. |

| Nucleophilic Substitution | C-2 | Requires strong activation by electron-withdrawing groups. The C-2 position is often targeted in such reactions. researchgate.net |

Influence of the Fluorophenyl Substituent on Reaction Pathways

The 2-fluorophenyl group at the C5 position exerts a significant influence on the reactivity of the imidazole ring through a combination of inductive and resonance effects. The fluorine atom is highly electronegative, leading to an electron-withdrawing inductive effect (-I) that decreases the electron density of the imidazole ring. This deactivation makes the ring less susceptible to electrophilic attack compared to unsubstituted imidazole. researchgate.net

Conversely, this electron-withdrawing nature can make the ring more amenable to certain nucleophilic reactions. For instance, in related fluorophenyl-substituted azoimidazoles, quaternization of the imidazole ring facilitates nucleophilic aromatic substitution (SNAr) where the fluorine atom on the phenyl ring is replaced by nucleophiles. mdpi.com The electron-withdrawing properties of substituents on the aryl ring have been shown to influence the acid-base properties and intermolecular interactions of the imidazole nucleus. researchgate.net The presence of phenyl and chlorophenyl substituents affects the electron distribution and lipophilicity, which in turn impacts chemical reactivity. ontosight.ai

Reaction Mechanisms of Functionalization and Derivatization

The functionalization and derivatization of the this compound scaffold can proceed through various reaction mechanisms, often guided by the choice of reagents, catalysts, and reaction conditions.

Exploration of Proposed Intermediates and Transition States

Many synthetic routes towards substituted imidazoles involve the formation of distinct intermediates. One common pathway is the multicomponent reaction between an aldehyde, a 1,2-dicarbonyl compound, and a source of ammonia (B1221849). researchgate.netsciepub.com The mechanism is thought to involve the initial condensation of the aldehyde and ammonia to form an imine, followed by reaction with the dicarbonyl compound and subsequent cyclization and dehydration.

Another well-documented mechanism for forming the imidazole ring involves the denitrogenative transformation of 5-amino-1,2,3-triazoles. mdpi.comcolab.ws A plausible mechanism suggests an initial hydrolysis of a starting acetal (B89532) to an aldehyde, which then undergoes intramolecular cyclization. This is followed by the elimination of nitrogen to form a carbene intermediate, which can then undergo insertion into an O-H bond to yield the final substituted imidazole. mdpi.com

In the synthesis of 2-aminoimidazoles, a proposed mechanism involves the nucleophilic substitution of a guanidine (B92328) onto an α-chloroketone, forming an adduct. This intermediate then undergoes intramolecular nucleophilic attack of a nitrogen atom on the carbonyl group, followed by dehydration and tautomerization to yield the final product. mdpi.com Theoretical studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the transition states in reactions like the [3+2] cycloaddition of aziridines with imines to form imidazolidines, revealing the energetic favorability of certain pathways. rsc.org

Role of Catalysts and Reaction Conditions in Mechanistic Control

Catalysts and reaction conditions play a pivotal role in directing the outcome of reactions involving imidazole synthesis and functionalization.

Acid and Base Catalysis: Both acid and base catalysis are common. For example, the synthesis of 2,4,5-trisubstituted imidazoles can be efficiently catalyzed by Brønsted acidic ionic liquids under solvent-free conditions. sciepub.com Base-catalyzed cyclization reactions are also known, where a base is used to generate a nucleophilic anion that initiates an intramolecular attack. thieme-connect.de

Metal Catalysis: Transition metal catalysts are widely used for creating substituted imidazoles. Copper-catalyzed reactions of imidamides with carboxylic acids have been reported to form imidazoles. rsc.org Rhodium(II) catalysts can be used for the regioselective annulation of N-sulfonyl-1,2,3-triazoles to form trisubstituted imidazoles through the formation of an α-imino rhodium carbene. researchgate.net Late-stage functionalization of heterocyclic compounds can be achieved through processes like C-H fluorination using silver(II) fluoride (B91410) (AgF2), followed by nucleophilic aromatic substitution. acs.org

Reaction Conditions: The choice of solvent, temperature, and mode of heating (e.g., microwave irradiation) can significantly impact reaction times and yields. researchgate.net For instance, microwave heating has been shown to improve reaction times in the synthesis of highly substituted imidazoles. researchgate.net Solvent-free conditions are often employed in green chemistry approaches to imidazole synthesis. sciepub.comrsc.org

| Catalyst/Condition | Role in Reaction Mechanism | Example Application |

|---|---|---|

| Brønsted Acid (e.g., [Et3NH][HSO4]) | Activates carbonyl groups for nucleophilic attack. researchgate.net | One-pot synthesis of highly substituted imidazoles. sciepub.com |

| Copper Salts (e.g., Cu(OAc)2) | Promotes oxidative decarboxylation and C-N bond formation. rsc.org | Reaction of imidamides with carboxylic acids. rsc.org |

| Rhodium(II) Complexes | Catalyzes the formation of metal-carbene intermediates from triazoles. researchgate.net | Regioselective synthesis of trisubstituted imidazoles. researchgate.net |

| Microwave Irradiation | Accelerates reaction rates by efficient heating. | Rapid synthesis of polysubstituted imidazoles. researchgate.net |

Stability and Degradation Pathways in Various Chemical Environments

The this compound scaffold is generally expected to be a chemically stable entity due to the aromaticity of the imidazole ring. However, it can undergo degradation under specific and harsh chemical conditions.

Studies on related 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives have provided insights into their metabolic stability. nih.govacs.org These studies indicate that the fluorophenyl-substituted benzimidazole (B57391) scaffold can enhance metabolic stability compared to non-fluorinated analogues. nih.govnih.gov The primary metabolic transformations are suggested to occur within the aromatic rings, leading to stable hydroxylated metabolites. acs.org While an aliphatic chain could be a site of degradation, hydroxylation there might lead to an unstable hemiaminal and subsequent degradation of the molecule. nih.govacs.org

In the context of cytochrome P450 inactivation, a substituted imidazole was found to undergo oxidation at the phenyl group, potentially leading to the formation of a reactive methylene (B1212753) quinone intermediate that adducts to the protein. nih.gov For this compound, potential degradation pathways in a biological or harsh chemical environment could involve oxidation of the imidazole or phenyl rings. The nitro group on a related dimethyl-nitro-imidazole derivative can be reduced to an amino group, and the fluorine atom on the phenyl ring can be substituted by strong nucleophiles under specific conditions.

Research Findings on the Chemical Reactivity of this compound Remain Elusive

Despite a comprehensive search of available scientific literature, specific experimental data on the chemical reactivity and mechanistic pathways of this compound, particularly concerning its photochemical, thermal, oxidative, and reductive stability, is not presently available.

The investigation sought to delineate the chemical behavior of this specific imidazole derivative, however, the scientific community has yet to publish dedicated studies on its stability under various conditions. Research into related compounds offers some general insights into the reactivity of the imidazole scaffold and the influence of fluorophenyl substituents, but direct extrapolation of these findings to the this compound isomer would be scientifically unfounded.

The imidazole ring system is known for its aromatic character and can participate in a range of chemical reactions. The presence of a fluorophenyl group at the 5-position is expected to influence the electron density and steric accessibility of the imidazole core, thereby affecting its reactivity. For instance, theoretical studies on the atmospheric oxidation of unsubstituted imidazole suggest that the reaction is initiated by the addition of a hydroxyl radical, preferentially at the C5 position. rsc.org However, without experimental validation for the 5-(2-fluorophenyl) derivative, this remains a theoretical consideration.

Information regarding the oxidative and reductive stability of related compounds, such as N-(2-fluorophenyl)-1H-imidazole-5-carboxamide, indicates that the imidazole ring and its substituents can undergo oxidation and reduction under specific conditions using agents like hydrogen peroxide or sodium borohydride. However, the electronic and steric environment of this compound differs significantly, and thus its behavior under similar conditions cannot be predicted with accuracy.

Structure Activity Relationship Sar and Molecular Interaction Studies

Systematic Modification of the 5-(2-fluorophenyl)-1H-imidazole Scaffold

The chemical tractability of the this compound core has allowed for extensive investigation into how substitutions at various positions on both the phenyl and imidazole (B134444) rings influence its interaction with biological targets.

Variation of the Fluorophenyl Substituent Position and Halogen Type

The position of the fluorine atom on the phenyl ring and the nature of the halogen substituent are critical determinants of biological activity. Studies on related phenyl-imidazole compounds have shown that moving the fluoro group from the ortho to the meta or para position can significantly alter the inhibitory potency of the molecule. For instance, in a series of 4-phenyl-imidazole derivatives, the 2-fluorophenyl analog showed specific activity that differed from its 3-fluorophenyl counterpart, highlighting the importance of the substituent's location. nih.gov

Furthermore, replacing the fluorine with other halogens such as chlorine or bromine has been a common strategy to modulate activity. In a study of 2,4,5-trisubstituted imidazoles, a bromo-substituted phenyl ring at the 2-position of the imidazole core resulted in the most active compound for anticonvulsant activity. researchgate.net This suggests that the size, electronegativity, and lipophilicity of the halogen atom play a crucial role in the molecule's ability to fit into the binding pocket of its target and establish favorable interactions. The introduction of a chlorophenyl group in benzimidazole (B57391) derivatives has also been shown to enhance antiproliferative activity against cancer cell lines. frontierspartnerships.org

Table 1: Impact of Phenyl Ring Substitution on Biological Activity

| Compound | R1 (at C2 of Imidazole) | R2 (at C4/C5 of Imidazole) | Biological Activity | Reference |

|---|---|---|---|---|

| 2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole | 4-Bromophenyl | Diphenyl | Most potent anticonvulsant in its series. | researchgate.net |

| Benzimidazole with chlorophenyl substituent | Chlorophenyl | - | Potent inhibition of A549 cancer cell growth. | frontierspartnerships.org |

| 4-(2-Fluorophenyl)-1H-imidazole | H | 2-Fluorophenyl | Inhibitor of Indoleamine 2,3-dioxygenase (IDO). | nih.gov |

| 4-(3-Fluorophenyl)-1H-imidazole | H | 3-Fluorophenyl | Inhibitor of Indoleamine 2,3-dioxygenase (IDO). | nih.gov |

Substitution at N-1, C-2, and C-4 Positions of the Imidazole Ring

Modifications at the N-1, C-2, and C-4 positions of the imidazole ring have been shown to be pivotal for tuning the biological profile of this compound analogs.

The N-1 position is often a key site for introducing substituents to enhance potency and modulate pharmacokinetic properties. For example, N-alkylation of benzimidazole derivatives can influence their chemotherapeutic efficacy. nih.gov In a series of 1-(4-biphenylylmethyl)-1H-imidazole derivatives that act as CYP121 inhibitors, substitutions at the N-1 position with various alkyl and aryl groups led to significant variations in antimycobacterial activity. nih.gov

The C-2 position of the imidazole ring is also a critical locus for modification. The introduction of different aryl groups or other functionalities at this position can drastically alter the compound's interaction with its target. In a study on p38α MAPK inhibitors, the presence of a pyrimidine (B1678525) group at the C-2 position of a 4-(4'-fluorophenyl)imidazole scaffold was found to be crucial for its inhibitory activity. nih.gov Similarly, in a series of 2,4,5-trisubstituted imidazoles, variations at the C-2 position with different substituted phenyl rings were central to their antibacterial activity. nih.gov

Table 2: Influence of Imidazole Ring Substitution on Kinase Inhibition

| Compound | Substitution at C-2 | Substitution at C-5 | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|---|---|

| Pyridine 3 | - | Pyridine | CK1δ | 89 | nih.gov |

| Pyrimidin-2-one 31 | - | Pyridin-2-one | JAK2 | 62 | nih.gov |

| Pyrimidine 15 | - | Pyrimidine | p38α MAPK | 250 | nih.gov |

| Pyrimidine 34 | - | Pyrimidine | p38α MAPK | 96 | nih.gov |

Impact of Side Chains and Functional Groups on Molecular Recognition

The introduction of various side chains and functional groups onto the this compound scaffold plays a significant role in molecular recognition and binding affinity. These appended groups can establish additional hydrogen bonds, electrostatic interactions, or van der Waals contacts with the target protein, thereby enhancing potency and selectivity.

For instance, in the development of p38α MAPK inhibitors, the incorporation of carboxylate and phosphonate (B1237965) groups via 'click' reactions to the imidazole core was instrumental in improving aqueous solubility and influencing kinase selectivity. nih.gov The strategic placement of a hydroxyl group on an iminocoumarin nucleus attached to a benzimidazole scaffold was found to be critical for its antioxidant potential. nih.gov The nature of the linker connecting the imidazole core to other parts of the molecule is also important. In CYP121 inhibitors, the length and flexibility of a linker bridge were found to be crucial for establishing a hydrogen bond with a water ligand of the heme iron in the active site. nih.gov

Rational Design Principles Based on SAR Insights

The wealth of SAR data has enabled the formulation of rational design principles for creating novel this compound-based compounds with improved therapeutic profiles.

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore model represents the essential steric and electronic features required for optimal molecular interactions with a specific biological target. Based on SAR studies, several key pharmacophoric features for this compound derivatives can be identified.

A common pharmacophore for many kinase inhibitors based on this scaffold includes:

A heterocyclic core (the imidazole ring) that acts as a scaffold.

An aryl group (the 2-fluorophenyl ring) that often occupies a hydrophobic pocket.

A hydrogen bond donor/acceptor moiety, often the N-H of the imidazole ring, which can interact with key residues in the ATP-binding site of kinases.

Additional substituents at the C-2 and C-5 positions that can be tailored to achieve selectivity for different kinases. nih.gov

For CYP121 inhibitors, the pharmacophore involves the imidazole nitrogen coordinating with the heme iron in the enzyme's active site, along with hydrophobic interactions from the phenyl rings. nih.govnih.gov

Elucidation of Steric and Electronic Contributions to Activity

The biological activity of this compound derivatives is a delicate balance of steric and electronic factors.

Steric effects play a significant role in how well a molecule fits into the binding site of its target. The size and shape of substituents can either promote or hinder binding. For example, bulky substituents at certain positions may cause steric clashes with amino acid residues, leading to a loss of activity. Conversely, a well-placed bulky group can enhance van der Waals interactions and improve binding affinity. The non-planar ground state of 5-phenyl imidazole, with a twist angle of about 27° between the two ring systems, is an example of how steric hindrance can influence the molecule's preferred conformation. researchgate.net

Stereochemical Influences on Molecular Interactions

The introduction of stereocenters into a molecule can have profound effects on its pharmacological and toxicological properties. This is primarily due to the chiral nature of biological macromolecules such as enzymes, receptors, and transporters, which can lead to stereospecific interactions with small molecule ligands. While specific studies on the stereochemical influences of this compound are not extensively documented in publicly available literature, the principles of stereochemistry in drug action and findings from structurally related imidazole-containing compounds can provide significant insights.

The core structure of this compound is achiral. However, the introduction of a chiral center, for instance, through substitution at one of the nitrogen atoms or at a position on the imidazole or phenyl ring that results in atropisomerism or a new stereocenter, would lead to the existence of enantiomers. These enantiomers, while having identical physical and chemical properties in an achiral environment, can exhibit significant differences in their biological activity, a phenomenon known as eudismic ratio.

Research on other chiral heterocyclic compounds provides a strong basis for inferring the potential stereochemical influences for derivatives of this compound. For example, studies on chiral pyrazole (B372694) derivatives, which are structural isomers of imidazoles, have demonstrated that enantiomers can exhibit different potencies and efficacies. The differential activity arises from the distinct three-dimensional arrangement of atoms, which affects how each enantiomer fits into a chiral binding site on a biological target. nih.gov

For a hypothetical chiral derivative of this compound, one enantiomer may exhibit a higher affinity for a specific receptor or enzyme due to a more favorable three-point attachment to the binding site. The other enantiomer, in contrast, might bind with lower affinity or not at all. In some instances, one enantiomer may be an agonist while the other is an antagonist at the same receptor.

The synthesis of single enantiomers of chiral imidazoles can be achieved through various methods, including asymmetric synthesis or chiral resolution of a racemic mixture. nih.gov The evaluation of the biological activity of individual enantiomers is a critical step in drug development to identify the eutomer (the more active enantiomer) and the distomer (the less active enantiomer). This allows for the development of single-enantiomer drugs, which can have a better therapeutic index, reduced side effects, and a more predictable dose-response relationship compared to the corresponding racemate.

While direct experimental data for chiral derivatives of this compound is not presently available, the established principles of stereochemistry in pharmacology strongly suggest that the introduction of a chiral center would lead to significant differences in the molecular interactions and biological activity of the resulting enantiomers.

Mechanistic Investigations of Biological Interactions of 5 2 Fluorophenyl 1h Imidazole

Molecular Basis of Enzyme Inhibition and Modulation

The imidazole (B134444) scaffold, particularly when substituted with aryl groups, is a common motif in the design of enzyme inhibitors and modulators. The introduction of a fluorophenyl group can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby affecting its interaction with protein targets.

Although no direct studies link 5-(2-fluorophenyl)-1H-imidazole to kinase or reductase inhibition, related benzimidazole (B57391) and imidazole derivatives have demonstrated such activities. For instance, a series of 1H-benzo[d]imidazole-(halogenated)benzylidenebenzohydrazide hybrids have been identified as potential multi-kinase inhibitors. Docking studies of these compounds with EGFR and HER2 kinase enzymes revealed that the benzimidazole moiety can form hydrogen bonding networks within the active site, interacting with key amino acid residues like Thr766, Thr830, and Asp831 in the EGFR kinase domain.

Similarly, other imidazole derivatives have been evaluated for their inhibitory effects. For example, new 2-(4-fluorophenyl) imidazol-5-one derivatives have been synthesized and shown to inhibit VEGFR-2 and CDK2A. japsonline.com One compound from this series displayed an IC50 value of 67 nM against VEGFR-2. japsonline.com While these compounds are structurally distinct from this compound, they highlight the potential of the fluorophenyl-imidazole scaffold to interact with the ATP-binding sites of kinases.

Research on a structurally related compound, 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine, demonstrated its role as a potent mechanism-based inactivator of cytochrome P450 2D6, a type of reductase. nih.govnih.gov Modeling studies indicated that the phenyl group of this compound is positioned near the heme iron of the enzyme, suggesting a direct interaction within the active site that leads to inactivation. nih.govnih.gov

Table 1: Kinase Inhibition by a Related 2-(4-fluorophenyl) imidazol-5-one Derivative

| Kinase Target | IC50 (nM) |

|---|---|

| VEGFR-2 | 67 |

| CDK2A | 660 |

Data derived from a study on 2-(4-fluorophenyl) imidazol-5-one derivatives. japsonline.com

The concept of allosteric modulation, where a ligand binds to a site on a receptor distinct from the primary (orthosteric) binding site to modulate the receptor's activity, is a key area of drug discovery. Phenyl-imidazole derivatives have emerged as potential allosteric modulators.

A notable example is the investigation of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles as positive allosteric modulators (PAMs) of the GABA-A receptor. acs.org These compounds were found to mimic the stereoelectronic properties of known imidazo[1,2-a]pyridine-based PAMs. acs.org Molecular docking studies suggest that these molecules bind at the α1/γ2 interface of the GABA-A receptor. acs.org The binding is stabilized by aromatic interactions with residues such as Phe100, His102, Tyr160, and Tyr210 of the α1-subunit and Phe77 and Tyr58 of the γ2-subunit. acs.org The nitrogen atom at position 3 of the benzimidazole ring appears to play a crucial role in interacting with αHis102. acs.org This indicates that the fluorophenyl-imidazole core can serve as a scaffold for developing allosteric modulators that fine-tune receptor activity rather than simply turning it on or off.

Kinetic studies are crucial for understanding the mechanism of enzyme inhibition. While no kinetic analysis is available for this compound, studies on related compounds provide a framework for potential inhibitory mechanisms. For instance, a study on 2,4,5-triphenyl-1H-imidazole-1-yl derivatives as anti-inflammatory agents provides insights into their mechanism of action, which is often related to the inhibition of cyclooxygenase (COX) enzymes. japsonline.com Molecular docking studies of some imidazole derivatives with the COX-2 receptor have shown binding affinities comparable to standard drugs like diclofenac, suggesting a competitive inhibition mechanism. nih.gov

DNA/RNA Interactions and Associated Mechanisms (if applicable)

The ability of small molecules to interact with nucleic acids offers therapeutic potential by modulating gene expression. The imidazole ring is a key component of pyrrole-imidazole polyamides, which are known to bind to the minor groove of DNA in a sequence-specific manner. nih.gov

Pyrrole-imidazole polyamides can be designed to target specific DNA sequences with high affinity and specificity, comparable to that of natural transcription factors. nih.gov These interactions are primarily non-covalent, involving hydrogen bonds, van der Waals forces, and electrostatic interactions, and they can induce conformational changes in the DNA structure. While these polyamides are more complex molecules than this compound, their study demonstrates the inherent capability of the imidazole moiety to participate in nucleic acid recognition.

Recent research has also explored the use of imidazole-containing small molecules to target and degrade RNA. nih.gov Proximity-induced nucleic acid degraders (PINADs) have been designed by attaching an imidazole, which acts as an RNA-degrading moiety, to an RNA-binding small molecule via a flexible linker. nih.gov This approach suggests that an imidazole derivative, if brought into proximity with an RNA molecule, could potentially induce its cleavage.

By binding to specific DNA sequences, pyrrole-imidazole polyamides can interfere with the binding of transcription factors, thereby inhibiting gene transcription. This provides a mechanism for the sequence-specific regulation of gene expression. Although there is no direct evidence of this compound acting in this manner, the established principles of DNA recognition by imidazole-containing molecules suggest that this is a plausible, though unconfirmed, area of its biological activity.

The interaction of small molecules with RNA can also interfere with biological processes. For example, small molecules have been designed to bind to specific miRNA structures, thereby modulating their function and affecting gene regulation at the post-transcriptional level. rsc.org Furthermore, the interaction of 2-aminoimidazole with RNA templates has been shown to enhance nonenzymatic RNA copying, indicating a role for imidazoles in fundamental nucleic acid processes. acs.org

Cellular Pathway Modulation Studies (Mechanistic Level)

The imidazole ring system is a common scaffold in molecules that exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects. researchgate.netresearchgate.net These effects are often mediated through the modulation of key cellular signaling pathways.

Phenyl-imidazole derivatives have been shown to influence various intracellular signaling cascades, particularly those involved in cell proliferation and survival. For instance, certain benzimidazole-pyrazole derivatives have been found to inhibit the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), a key component of a signaling pathway that often drives tumor growth. nih.gov While not directly studying this compound, this suggests that the phenyl-imidazole scaffold can interact with and modulate the activity of protein kinases like EGFR.

Furthermore, some imidazole-containing compounds have been designed as inhibitors of tyrosine kinases, which are crucial mediators of signaling pathways that regulate cell growth, differentiation, and apoptosis. nih.gov Phenolic compounds, which share the phenyl group with the molecule , are known to modulate a broad range of inflammation-associated signaling pathways, including those involving nuclear factor (NF)-κB, activator protein (AP)-1, and mitogen-activated protein kinases (MAPKs). nih.gov Given these precedents, it is plausible that this compound could engage with and modulate similar intracellular signaling cascades, although specific targets and the nature of the modulation would require direct experimental validation.

Research on structurally related imidazole derivatives provides insights into the potential cellular responses that could be induced by this compound.

Reactive Oxygen Species (ROS) Levels: Some imidazole derivatives have been shown to induce cellular toxicity by promoting the production of reactive oxygen species (ROS). nih.gov Increased ROS levels can lead to oxidative stress, damaging cellular components and triggering apoptotic pathways. For example, studies on certain phenyl-substituted 1H-imidazoles have demonstrated their ability to promote ROS production, leading to cytotoxicity that could be mitigated by the presence of an antioxidant. nih.gov This suggests a potential mechanism where this compound could alter the cellular redox balance.

Cell Cycle Progression Mechanisms: A number of imidazole derivatives have been reported to interfere with cell cycle progression, a common mechanism for anticancer agents. For instance, certain 2,4,5-triaryl-1H-imidazole derivatives have been shown to cause cell cycle arrest at the G2/M phase in cancer cells. researchgate.net Similarly, some imidazobenzothiazole derivatives delay the progression of cells from the G1 to the S and G2/M phases. researchgate.net While the specific effects of this compound on cell cycle are unknown, the imidazole scaffold is clearly associated with the ability to induce cell cycle arrest in various cancer cell lines.

Table 1: Investigated Cellular Responses of Structurally Related Imidazole Derivatives

| Cellular Response | Compound Class | Observed Effect | Reference |

| ROS Production | Phenyl-substituted 1H-imidazoles | Promotion of ROS production | nih.gov |

| Cell Cycle Arrest | 2,4,5-triaryl-1H-imidazoles | Arrest at G2/M phase | researchgate.net |

| Cell Cycle Arrest | Imidazobenzothiazole derivatives | Delay in progression from G1 to S and G2/M phases | researchgate.net |

This table presents findings from studies on compounds structurally related to this compound and should be considered as indicative of potential activities, not direct evidence.

Metabolic Stability and Biotransformation Pathways in Research Models

The metabolic fate of a compound is a critical determinant of its therapeutic potential. The introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability. acs.orgdoi.org

The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage. acs.org This property is often exploited by medicinal chemists to block metabolically labile positions in a molecule, thereby increasing its half-life and bioavailability. Research on 2-(4-fluorophenyl)-1H-benzo[d]imidazole, a structurally related compound, has demonstrated that the presence of a fluorine atom on the phenyl ring significantly enhances metabolic stability in human liver microsomes. acs.orgnih.gov In these studies, the fluorinated benzimidazole derivatives showed a much lower rate of metabolism compared to their non-fluorinated counterparts. nih.gov This suggests that the 2-fluorophenyl group in this compound would likely confer a similar advantage, making the compound more resistant to oxidative metabolism by cytochrome P450 enzymes.

While the specific metabolites of this compound have not been reported, studies on analogous compounds provide a predictive framework for its biotransformation. The primary routes of metabolism for many nitrogen-containing heterocyclic compounds are oxidation and conjugation. nih.gov

For fluorinated aromatic compounds, hydroxylation of the aromatic ring is a common metabolic pathway, although the position of the fluorine atom can influence the site of oxidation. doi.org In the case of 2-(4-fluorophenyl)-1H-benzo[d]imidazole, a hydroxylated metabolite was observed, with computational predictions suggesting that metabolic transformation could occur on either the aromatic rings or an aliphatic chain if present. acs.org It is therefore plausible that this compound could undergo hydroxylation on the phenyl ring at a position not blocked by fluorine, or on the imidazole ring itself.

The identification of such metabolites is crucial in research as they may possess their own biological activity or could be responsible for observed toxicities. The use of in vitro models, such as human liver microsomes or fungal systems like Cunninghamella elegans, are established methods for predicting and identifying mammalian metabolites of xenobiotics, including fluorinated compounds. nih.gov

Table 2: Potential Metabolic Pathways for this compound based on Analogous Compounds

| Metabolic Reaction | Potential Site of Metabolism | Expected Outcome | Reference |

| Aromatic Hydroxylation | Phenyl ring (positions other than C2) | Formation of hydroxylated metabolites | acs.orgdoi.org |

| Ring Hydroxylation | Imidazole ring | Formation of hydroxylated metabolites | acs.org |

| Conjugation (e.g., Glucuronidation, Sulfation) | Hydroxylated metabolites | Increased water solubility for excretion | nih.gov |

This table outlines hypothetical metabolic pathways for this compound based on established metabolic routes for similar chemical structures. Direct experimental verification is required.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(2-fluorophenyl)-1H-imidazole derivatives?

- Methodological Answer : A widely used approach involves condensation reactions between substituted benzaldehydes and ammonium acetate in the presence of catalysts. For example, derivatives with aryl thiazole-triazole acetamide substituents are synthesized via cyclocondensation of 4-(prop-2-yn-1-yloxy)benzaldehyde with o-phenylenediamine in ethanol, followed by click chemistry with azide-functionalized intermediates . Solvent choice (e.g., ethanol, acetic acid) and catalysts like sodium metabisulfite significantly influence reaction efficiency and yield .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR; H and C) and Infrared (IR) spectroscopy are essential for confirming functional groups and substituent positions . Single-crystal X-ray diffraction (SC-XRD) provides definitive structural validation, as demonstrated for 1-(3,5-dimethylphenyl)-2-(4-fluorophenyl)-1H-phenanthro[9,10-d]imidazole, where bond lengths and angles were resolved with an R factor of 0.039 . Software like SHELXL and ORTEP-3 are standard for refining crystallographic data.

Q. What pharmacological targets are associated with fluorophenyl-substituted imidazoles?

- Methodological Answer : Fluorophenyl-imidazoles exhibit activity against fungal pathogens (e.g., flutrimazole targets fungal cytochrome P450 enzymes ) and cancer (e.g., EGFR inhibition via 2-phenyl-1H-benzo[d]imidazole derivatives ). Target identification typically involves enzyme inhibition assays and radiolabeled ligand binding studies, as seen in the comparative pharmacokinetics of C-labeled imidazoles in animal models .

Advanced Research Questions

Q. How can computational methods predict the biological activity and pharmacokinetics of this compound derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) simulations are used to assess binding affinities to targets like EGFR. ADMET analysis evaluates absorption, distribution, and toxicity profiles. For example, 2-phenyl-1H-benzo[d]imidazole derivatives showed favorable LogP values (<5) and low hepatotoxicity risks in silico . Pharmacophore modeling further identifies critical interactions, such as hydrogen bonding with kinase domains .

Q. How do researchers resolve contradictions in crystallographic data for imidazole derivatives?

- Methodological Answer : Discrepancies in bond lengths or thermal parameters are addressed using structure validation tools like PLATON . For instance, in 1-(3,5-dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole, anisotropic displacement parameters were refined iteratively to resolve disorder in the fluorophenyl ring . Cross-validation with spectroscopic data (e.g., NMR) ensures consistency between experimental and computational models .

Q. What strategies optimize reaction conditions to improve yields in imidazole synthesis?

- Methodological Answer : Reaction optimization involves screening solvents (polar aprotic vs. protic), catalysts (e.g., CuI for click chemistry ), and temperature gradients. For spiro-fused dihydroimidazol-5-ones, base-promoted cyclization in DMF at 80°C achieved yields >85% . Microwave-assisted synthesis can further reduce reaction times for thermally stable intermediates .

Q. How are structure-activity relationships (SARs) established for fluorophenyl-imidazole derivatives?

- Methodological Answer : SAR studies systematically vary substituents (e.g., halogenation at the phenyl ring or methylation on the imidazole core) and correlate changes with bioactivity. For example, replacing -Cl with -F in 2-phenyl-1H-benzo[d]imidazole derivatives enhanced EGFR binding affinity by 30% . Quantitative SAR (QSAR) models using Hammett constants or molecular descriptors further predict activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.